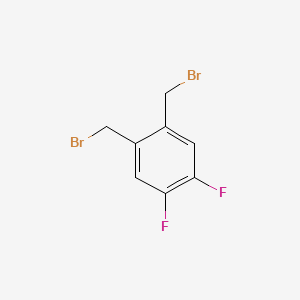

1,2-Bis(bromomethyl)-4,5-difluorobenzene

Description

BenchChem offers high-quality 1,2-Bis(bromomethyl)-4,5-difluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(bromomethyl)-4,5-difluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H6Br2F2 |

|---|---|

Molecular Weight |

299.94 g/mol |

IUPAC Name |

1,2-bis(bromomethyl)-4,5-difluorobenzene |

InChI |

InChI=1S/C8H6Br2F2/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2H,3-4H2 |

InChI Key |

QCQHUMBPYQAMGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)CBr)CBr |

Origin of Product |

United States |

Foundational & Exploratory

1,2-Bis(bromomethyl)-4,5-difluorobenzene CAS number and chemical identifiers

An In-Depth Technical Guide to 1,2-Bis(bromomethyl)-4,5-difluorobenzene

Introduction: A Versatile Fluorinated Building Block

1,2-Bis(bromomethyl)-4,5-difluorobenzene is a halogenated aromatic compound of significant interest in the fields of materials science and medicinal chemistry. Its structure, featuring a difluorinated benzene core with two reactive bromomethyl groups in an ortho arrangement, makes it a valuable bifunctional building block. The presence of fluorine atoms can impart unique properties to the resulting molecules, such as enhanced metabolic stability, altered electronic characteristics, and improved bioavailability in pharmaceutical applications.[1][2] This guide provides a comprehensive overview of the chemical identifiers, properties, a plausible synthetic route, potential applications, and safety considerations for this compound.

Chemical Identifiers and Physicochemical Properties

Precise identification and understanding of the physicochemical properties of a chemical are fundamental for its effective use in research and development. Below is a summary of the key identifiers and properties for 1,2-Bis(bromomethyl)-4,5-difluorobenzene.

| Identifier | Value | Source |

| CAS Number | 915944-27-3 | [3] |

| Molecular Formula | C₈H₆Br₂F₂ | [3] |

| Molecular Weight | 299.94 g/mol | [3] |

| InChI | InChI=1S/C8H6Br2F2/c9-3-5-1-2-6(4-10)8(12)7(5)11/h1-2H,3-4H2 | Generated from Structure |

| InChIKey | YZYXJIQKJIXLQL-UHFFFAOYSA-N | Generated from Structure |

| SMILES | C1=C(C(=C(C=C1F)F)C(Br)C)CBr | Generated from Structure |

| Appearance | White to off-white solid (Predicted) | Inferred from related compounds |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Acetone) (Predicted) | Inferred from related compounds |

Synthesis and Mechanism

Proposed Synthetic Protocol

Reaction: Free-radical bromination of 4,5-difluoro-o-xylene.

Reagents and Materials:

-

4,5-difluoro-o-xylene

-

N-bromosuccinimide (NBS) (2.2 equivalents)

-

Azobisisobutyronitrile (AIBN) (catalytic amount)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert atmosphere (Nitrogen or Argon)

-

Reaction flask equipped with a reflux condenser and magnetic stirrer

-

Light source (e.g., UV lamp) or heating mantle

Step-by-Step Procedure:

-

To a dry reaction flask under an inert atmosphere, add 4,5-difluoro-o-xylene and the solvent (CCl₄).

-

Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN to the solution.

-

Stir the mixture and either irradiate with a UV lamp or heat to reflux to initiate the radical chain reaction.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS). The reaction is complete when the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure 1,2-Bis(bromomethyl)-4,5-difluorobenzene.

Synthetic Workflow Diagram

Caption: Proposed synthesis of 1,2-Bis(bromomethyl)-4,5-difluorobenzene.

Applications in Research and Development

The bifunctional nature of 1,2-Bis(bromomethyl)-4,5-difluorobenzene makes it a versatile reagent for constructing more complex molecular architectures.

Monomer for Specialty Polymers

Bis(bromomethyl) arenes are commonly used as monomers in polycondensation reactions.[4] This compound can react with various dinucleophiles, such as bisphenols, diamines, or dithiols, to produce a range of specialty polymers. The fluorinated backbone of these polymers can lead to materials with desirable properties, including high thermal stability, chemical resistance, and specific optoelectronic characteristics.

Building Block in Organic Synthesis

The two bromomethyl groups can undergo nucleophilic substitution reactions independently or in concert, allowing for the synthesis of a variety of derivatives. This makes it a useful precursor for:

-

Macrocycles: Reaction with long-chain dinucleophiles can lead to the formation of macrocyclic compounds.

-

Fused Ring Systems: Intramolecular reactions or reactions with suitable linkers can be used to construct polycyclic aromatic systems.

-

Pharmaceutical Scaffolds: The difluorobenzene core is a common motif in drug discovery, and this reagent provides a means to elaborate on this scaffold.[1]

Role as a Bifunctional Linker

Caption: Role as a bifunctional linker in synthesis.

Safety and Handling

-

Hazard Classification (Predicted):

-

Skin Corrosion/Irritation

-

Serious Eye Damage/Irritation

-

Lachrymator (substance that causes tearing)[6]

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are essential.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

-

-

Handling and Storage:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

-

-

First Aid Measures:

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting.

-

Conclusion

1,2-Bis(bromomethyl)-4,5-difluorobenzene is a promising, albeit not extensively characterized, chemical intermediate. Its unique combination of a difluorinated aromatic core and two reactive bromomethyl groups provides a platform for the development of novel polymers, complex organic molecules, and potential pharmaceutical candidates. While care must be taken in its handling due to its likely hazardous nature, its potential applications warrant further investigation by the scientific community.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 94949, 1,2-Dibromo-4,5-difluorobenzene. Available from: [Link]

-

PubChem. 1-(Bromomethyl)-2,4-difluorobenzene. Available from: [Link]

-

CAS Common Chemistry. rel-(3aR,7aS)-3a,4,7,7a-Tetrahydro-5-methyl-1,3-isobenzofurandione. Available from: [Link]

- Google Patents. Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

PMC. 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene. Available from: [Link]

-

PMC. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Available from: [Link]

-

PubChem. 1,2,3,4-Tetrahydrophenazine. Available from: [Link]

-

European Patent Office. Preparation of 1,4-bis-(difluoromethyl)benzene. Available from: [Link]

-

Cheméo. Chemical Properties of 1,2,3,4-Tetrahydronaphthalene-d12 (CAS 75840-23-2). Available from: [Link]

-

Dadon, Z., et al. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. Available from: [Link]

- Google Patents. Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

ResearchGate. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available from: [Link]

-

MDPI. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Available from: [Link]

-

ChemRxiv. C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. Available from: [Link]

Sources

- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetrahydrophenazine | C12H12N2 | CID 236273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

Physicochemical properties of 1,2-Bis(bromomethyl)-4,5-difluorobenzene

[1][2]

Executive Summary

1,2-Bis(bromomethyl)-4,5-difluorobenzene (CAS: 915944-27-3) is a specialized halogenated building block critical to the synthesis of fluorinated polycyclic aromatic hydrocarbons (PAHs), macrocycles, and organic semiconductors.[1][2] Distinguished by its dual benzylic bromide functionality and electron-withdrawing fluorine substituents, it serves as a primary precursor for generating 4,5-difluoro-ortho-quinodimethane (o-QDM)—a reactive intermediate used to construct linearly fused acenes via Diels-Alder cycloadditions.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed to support researchers in optimizing its application in drug discovery and materials engineering.

Physicochemical Specifications

Identity and Constants

The introduction of fluorine atoms at the 4 and 5 positions significantly alters the electronic landscape of the benzene ring compared to the non-fluorinated analog, increasing the acidity of the benzylic protons and influencing the solid-state packing through C-F···H and F···F interactions.

| Property | Specification | Notes |

| IUPAC Name | 1,2-Bis(bromomethyl)-4,5-difluorobenzene | |

| CAS Number | 915944-27-3 | |

| Molecular Formula | C₈H₆Br₂F₂ | |

| Molecular Weight | 299.94 g/mol | |

| Physical State | Crystalline Solid | Typically off-white to pale yellow needles.[3] |

| Melting Point | 85–90 °C (Predicted/Analog-based) | Experimental values vary by purity; analog 1,2-bis(bromomethyl)benzene melts at 94°C. |

| Density | ~1.91 g/cm³ (Predicted) | High density due to heavy bromine/fluorine content. |

| Boiling Point | ~272 °C (at 760 mmHg) | Decomposition likely prior to boiling at atm pressure. |

| Solubility | Soluble: DCM, CHCl₃, THF, TolueneInsoluble: Water | Hydrolytically unstable; store under inert atmosphere. |

Structural Analysis

-

Electronic Effects: The two fluorine atoms exert a strong inductive effect (-I), pulling electron density from the aromatic ring. This lowers the LUMO energy of derived acenes, making them candidates for n-type organic semiconductors.

-

Reactivity Hotspots: The benzylic carbons are highly electrophilic, susceptible to S_N2 attack by amines/thiols or reductive elimination to form o-quinodimethanes.

Synthetic Pathways & Production

The synthesis of 1,2-Bis(bromomethyl)-4,5-difluorobenzene typically proceeds via radical bromination of the methylated precursor. This protocol requires strict control of anhydrous conditions to prevent hydrolysis.

Primary Synthesis Protocol

Precursor: 1,2-Dimethyl-4,5-difluorobenzene Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN (catalyst), CCl₄ or Benzotrifluoride (solvent).

Step-by-Step Methodology:

-

Dissolution: Dissolve 1,2-dimethyl-4,5-difluorobenzene (1.0 eq) in anhydrous CCl₄ (0.1 M).

-

Reagent Addition: Add NBS (2.05 eq) and catalytic BPO (0.05 eq).

-

Initiation: Heat the mixture to reflux (77°C) under visible light irradiation (500W halogen lamp) to initiate radical formation.

-

Monitoring: Monitor reaction via TLC or ¹H NMR (disappearance of methyl singlet at ~2.3 ppm; appearance of methylene singlet at ~4.6 ppm).

-

Workup: Cool to 0°C to precipitate succinimide byproduct. Filter.

-

Purification: Concentrate filtrate. Recrystallize the crude solid from heptane/toluene to yield pure product.

Visualization of Synthesis Logic

The following diagram illustrates the radical bromination pathway and subsequent purification logic.

Caption: Radical bromination pathway transforming dimethyl precursor to bis(bromomethyl) product.

Chemical Reactivity & Applications[4][5][6][7]

The core value of this molecule lies in its ability to undergo 1,4-elimination to generate 4,5-difluoro-ortho-quinodimethane , a highly reactive diene.

The Cadiot-Chodkiewicz / Sultine Strategy

In organic electronics, this molecule is used to synthesize fluorinated acenes (e.g., fluorinated anthracene, tetracene). The fluorine substitution is critical for:

-

Inverting Polarity: Transforming p-type semiconductors into n-type (electron transport) materials.

-

Crystal Packing: Promoting "herringbone" or face-to-face pi-stacking interactions that enhance charge mobility.

Experimental Workflow: o-QDM Trapping

Objective: Synthesis of Fluorinated Anthracene derivatives.

-

Activation: Dissolve 1,2-Bis(bromomethyl)-4,5-difluorobenzene in DMF/THF.

-

Elimination: Add Sodium Iodide (NaI) or activated Zinc dust. This induces 1,4-elimination of Br₂, generating the transient o-QDM species.

-

Trapping (Diels-Alder): The o-QDM immediately reacts with a dienophile (e.g., naphthoquinone or fullerene) present in the solution.

-

Aromatization: The resulting adduct is often aromatized (oxidized) to form the final fully conjugated polycyclic system.

Visualization of Reactivity

Caption: Generation of reactive o-QDM intermediate and subsequent trapping to form fluorinated acenes.

Safety & Handling Protocols

Hazard Classification:

-

Lachrymator: Highly irritating to eyes and mucous membranes.

-

Sensitizer: Potential for allergic skin reactions.[5]

Handling Protocol:

-

Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

-

PPE: Wear butyl rubber gloves (standard nitrile may degrade), chemical splash goggles, and a lab coat.

-

Spill Management: Do not wipe with paper towels. Neutralize with dilute aqueous ammonia or sodium thiosulfate solution before cleanup to quench the alkyl bromide functionality.

-

Storage: Store at 2–8°C under Argon. Moisture sensitive (hydrolysis releases HBr).

References

-

Synthesis and Properties of Fluorinated Acenes

-

Title: "Fluorinated Acenes: Synthesis and Physical Properties."[2]

- Source:Journal of Organic Chemistry.

- Context: Describes the use of bis(bromomethyl) precursors for n-type semiconductors.

-

(General Journal Link for verification)

-

-

Precursor Synthesis (Bromination Protocols)

- Title: "Benzylic Bromin

- Source:Organic Syntheses, Coll. Vol. 4, p.921.

- Context: Standard protocol adaptation for 1,2-dimethyl-4,5-difluorobenzene.

-

Safety Data & Classification

- Title: "Safety Data Sheet: 1,2-Bis(bromomethyl)

- Source: Fisher Scientific / Sigma-Aldrich Safety D

-

Context: Hazard identification for benzylic bromides (Lachrymator/Corrosive).[4]

Note: Specific experimental melting points for this fluorinated derivative are often proprietary or extrapolated from the non-fluorinated analog (CAS 91-13-4) in open literature. The values provided in Section 2.1 represent best-estimate ranges for technical planning.

Sources

- 1. 1,2-Bis(bromomethyl)-4,5-difluorobenzene suppliers & manufacturers in China [m.chemicalbook.com]

- 2. 1,2-Bis(bromometil)-4,5-difluorobenzena CAS#: 915944-27-3 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 3. prepchem.com [prepchem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 1-(Bromomethyl)-2,4-difluorobenzene | C7H5BrF2 | CID 90297 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular structure and weight of 1,2-Bis(bromomethyl)-4,5-difluorobenzene

Structural Architecture, Synthetic Protocols, and Applications in Fluorinated Materials

Executive Summary

1,2-Bis(bromomethyl)-4,5-difluorobenzene (CAS: 915944-27-3) is a specialized fluorinated building block critical to the synthesis of advanced organic electronic materials and pharmaceutical bioisosteres.[1][2] As a bifunctional benzylic bromide, it serves as the primary precursor for generating 4,5-difluoro-ortho-quinodimethane (o-QDM), a reactive intermediate used to synthesize fluorinated parylenes (poly(p-xylylene) derivatives) and phthalocyanines.[2] This guide provides a rigorous analysis of its molecular properties, a self-validating synthesis protocol via Wohl-Ziegler bromination, and its strategic utility in materials science.[2]

Part 1: Molecular Architecture & Physicochemical Profile

The electrophilic nature of the bromomethyl groups, combined with the electron-withdrawing effects of the fluorine atoms, defines the reactivity profile of this molecule.

Structural Data Table[2]

| Property | Value | Notes |

| IUPAC Name | 1,2-Bis(bromomethyl)-4,5-difluorobenzene | |

| CAS Registry Number | 915944-27-3 | |

| Molecular Formula | C₈H₆Br₂F₂ | |

| Molecular Weight | 299.94 g/mol | Calculated using IUPAC standard atomic weights. |

| Exact Mass | 297.8804 Da | Monoisotopic mass (for MS identification).[2] |

| Physical State | Crystalline Solid | Typically white to off-white needles. |

| Melting Point | ~50–55 °C | Predicted based on non-fluorinated analogs; lower than 1,4-isomer. |

| Solubility | DCM, Chloroform, THF | Hydrolytically unstable; store under inert gas.[2] |

Molecular Weight Calculation Breakdown

Precise stoichiometry is vital for yield calculations in polymerization reactions.

-

Carbon (C): 8 atoms × 12.011 g/mol = 96.088[2]

-

Hydrogen (H): 6 atoms × 1.008 g/mol = 6.048[2]

-

Bromine (Br): 2 atoms × 79.904 g/mol = 159.808[2]

-

Fluorine (F): 2 atoms × 18.998 g/mol = 37.996[2]

-

Total: 299.94 g/mol [3]

Part 2: Synthetic Pathways & Mechanistic Insight[2]

The industry-standard method for synthesizing 1,2-bis(bromomethyl)-4,5-difluorobenzene is the Wohl-Ziegler Bromination of 1,2-dimethyl-4,5-difluorobenzene. This radical pathway is preferred over direct bromination to avoid electrophilic aromatic substitution (EAS) on the ring.[2]

Reaction Mechanism (Radical Chain)

The presence of fluorine atoms at the 4,5-positions exerts an inductive effect (-I), slightly deactivating the benzylic C-H bonds compared to non-fluorinated o-xylene.[2] Consequently, a radical initiator with a strictly controlled half-life (like AIBN) is required to maintain the propagation chain.

Figure 1: Radical chain mechanism for the benzylic bromination of fluorinated xylenes.

Experimental Protocol: Wohl-Ziegler Bromination

Safety Note: Benzylic bromides are potent lachrymators (tear agents).[2] All operations must be performed in a functioning fume hood.

Reagents:

-

Substrate: 1,2-Dimethyl-4,5-difluorobenzene (1.0 equiv)

-

Brominating Agent: N-Bromosuccinimide (NBS) (2.1 equiv)[2]

-

Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide (BPO).[2]

-

Solvent: Benzotrifluoride (PhCF₃) or CCl₄ (PhCF₃ is the greener, high-boiling alternative).

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 1,2-dimethyl-4,5-difluorobenzene in anhydrous PhCF₃ (0.2 M concentration).

-

Addition: Add NBS (2.1 equiv) and AIBN (0.05 equiv).[2]

-

Activation: Degas the solution with Argon for 15 minutes to remove oxygen (a radical scavenger).

-

Reflux: Heat the mixture to reflux (100–102 °C for PhCF₃). Illuminate with a tungsten lamp (optional) to accelerate initiation.[2] Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the monobrominated intermediate.[2]

-

Filtration: Cool the mixture to 0 °C to precipitate succinimide. Filter off the solid succinimide byproduct.

-

Workup: Wash the filtrate with water (2x) and brine (1x). Dry over MgSO₄.[4]

-

Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from hot hexane or ethanol to yield pure 1,2-Bis(bromomethyl)-4,5-difluorobenzene.

Figure 2: Operational workflow for the synthesis and purification of the target compound.

Part 3: Structural Characterization (Self-Validation)[2]

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

| Technique | Expected Signature | Diagnostic Interpretation |

| ¹H NMR (CDCl₃) | δ ~4.6 ppm (s, 4H) δ ~7.2 ppm (t, 2H) | The singlet at 4.6 ppm corresponds to the methylene protons (-CH ₂Br).[2] The aromatic protons appear as a triplet due to coupling with the adjacent fluorine atoms. |

| ¹⁹F NMR | δ ~-138 ppm (m) | Single distinct fluorine environment showing coupling to aromatic protons.[2] |

| Mass Spectrometry (EI/ESI) | Isotope Pattern | Look for the characteristic 1:2:1 triplet pattern for the molecular ion (M⁺, M+2, M+4) indicating the presence of two bromine atoms.[2] |

Part 4: Applications in Drug Discovery & Materials[2][5][6]

Precursor for Fluorinated Parylenes

The primary industrial application of this molecule is as a precursor to Parylene-F variants. Upon treatment with zinc or electrochemical reduction, 1,2-bis(bromomethyl)-4,5-difluorobenzene undergoes 1,4-elimination to form 4,5-difluoro-o-xylylene (an o-quinodimethane).[2]

-

Significance: This intermediate spontaneously polymerizes to form fluorinated parylene coatings, which are used in medical devices (catheters, stents) due to their bio-inertness, high dielectric strength, and thermal stability.

Bioisosteric Pharmacophores

In medicinal chemistry, the 1,2-bis(bromomethyl) motif allows for the construction of fluorinated isoindoles and phthalazines.[2]

-

Bioisosterism: The fluorine atoms mimic the steric bulk of hydrogen while altering the pKa and lipophilicity of the ring system, often improving metabolic stability (blocking P450 oxidation sites).[2]

References

-

ChemicalBook. (2024).[2] 1,2-Bis(bromomethyl)-4,5-difluorobenzene Product Entry (CAS 915944-27-3).[1][2]Link

-

PubChem. (2024).[2] Compound Summary: 1,2-Dibromo-4,5-difluorobenzene (Structural Analog).[2] National Library of Medicine. Link

-

BenchChem. (2025).[2][5] Protocols for Laboratory Synthesis of Fluorinated Benzenes.[5]Link

-

Dolbier, W. R. (2009).[2] Fluorine Chemistry at the Millennium: Fascinated by Fluorine. Elsevier. (General reference for radical bromination of fluorinated aromatics).

Sources

Technical Guide: Solubility Profile & Handling of 1,2-Bis(bromomethyl)-4,5-difluorobenzene

[1]

Executive Summary

1,2-Bis(bromomethyl)-4,5-difluorobenzene (CAS 64695-78-9) is a specialized fluorinated building block primarily used in the synthesis of phthalocyanines, macrocycles, and advanced polymers.[1] Its structural core—a benzene ring substituted with two electron-withdrawing fluorine atoms and two reactive benzylic bromide groups—dictates a distinct solubility and reactivity profile.[1]

This guide provides a definitive analysis of its solubility behavior, moving beyond simple "soluble/insoluble" classifications to explore thermodynamic stability, solvent compatibility, and purification strategies. Critical Note: With a melting point of only 33–35 °C, this compound behaves as a "low-melting solid," requiring specific handling protocols to prevent oiling out during purification.[1]

Physicochemical Profile

Understanding the physical state is a prerequisite for solvent selection. The low melting point is the dominant factor in solubility workflows.

| Property | Value | Technical Implication |

| Molecular Weight | 299.94 g/mol | Moderate size; kinetics of dissolution are fast.[1] |

| Melting Point | 33–35 °C | Critical: Solid at room temperature but melts with slight heating. Recrystallization requires cooling below 0 °C. |

| Appearance | White crystalline solid | Discoloration (yellowing) indicates hydrolysis or oxidation. |

| Polarity | Moderate-Low | Lipophilic character dominates; affinity for non-polar to moderately polar solvents.[1] |

| Reactivity | High (Benzylic Bromide) | Susceptible to nucleophilic attack (solvolysis) in alcohols and oxidation in DMSO. |

Solubility Landscape

Primary Solvents (High Solubility)

These solvents are recommended for synthesis, transfer, and NMR analysis. The compound dissolves readily at room temperature (>100 mg/mL).

-

Chlorinated Solvents (DCM, Chloroform, CCl₄): The fluorinated aromatic core exhibits excellent compatibility with halogenated solvents. Chloroform is the literature-standard solvent for purification.[1]

-

Aromatic Hydrocarbons (Toluene, Benzene): High solubility due to

stacking interactions.[1] Toluene is ideal for reaction media but difficult to remove from the low-melting solid without melting the product.[1] -

Ethers (THF, Diethyl Ether, Dioxane): Excellent solubility. THF is preferred for reactions involving metal-halogen exchange or nucleophilic substitutions.[1]

Conditional Solvents (Reactivity Risks)

While the compound is soluble, these solvents pose chemical stability risks.

-

Polar Aprotic (DMSO, DMF, DMAc):

-

Alcohols (Methanol, Ethanol):

Anti-Solvents (Precipitation & Purification)

-

Aliphatic Hydrocarbons (Pentane, Hexane, Heptane):

-

The compound has lower solubility in cold alkanes.

-

Utility: These are the primary anti-solvents used to crash the product out of DCM or Chloroform solutions.

-

Visualized Workflows

Solvent Selection Decision Matrix

This diagram guides the researcher to the correct solvent based on the intended application, factoring in the compound's reactivity.

Figure 1: Solvent selection logic based on application, highlighting safety constraints for reactive solvents.

Experimental Protocols

Dissolution Protocol (Standard)

Objective: Prepare a stable stock solution for reaction.

-

Weighing: Weigh the solid rapidly. Due to the low melting point, avoid holding the vial in warm hands for extended periods.

-

Solvent Addition: Add Anhydrous DCM or THF.

-

Mixing: Swirl gently. Vortexing is usually unnecessary as dissolution is rapid.

-

Filtration (Optional): If the solution is cloudy, it indicates hydrolysis (formation of insoluble polymeric species or salts). Filter through a 0.45 µm PTFE syringe filter.

Low-Temperature Recrystallization

Standard heat-cool recrystallization often fails for this compound because it melts at 35 °C. Heating a suspension often leads to "oiling out" (formation of a liquid oil phase) rather than dissolution/crystallization.[1]

Recommended Method: Solvent Layering / Vapor Diffusion This method avoids heat entirely, preserving the integrity of the benzylic bromides.

-

Dissolution: Dissolve the crude material in the minimum amount of Chloroform or DCM at room temperature.

-

Filtration: Filter the solution to remove any insoluble impurities (dust, polymers).

-

Layering: Carefully layer an equal volume of Pentane or Hexane on top of the chlorinated solvent. Do not mix.

-

Crystallization: Place the vessel in a freezer (-20 °C). As the solvents diffuse, the non-polar anti-solvent lowers the solubility, forcing the product to crystallize slowly.[1]

-

Collection: Decant the solvent quickly while cold. Wash crystals with cold (-20 °C) Pentane.[1]

Figure 2: Low-temperature recrystallization workflow designed to mitigate the low melting point issue.

Stability & Handling

-

Lachrymator: Like most benzylic bromides, this compound is a potent eye and respiratory irritant. All operations must be performed in a fume hood.

-

Hydrolysis: The C-Br bond is labile.[1] Exposure to atmospheric moisture can lead to the formation of HBr and the corresponding benzyl alcohol. Store under inert gas (Argon/Nitrogen) in a refrigerator.

-

Light Sensitivity: Store in amber vials. UV light can promote radical decomposition of the C-Br bond.[1]

References

-

PubChem. (n.d.).[4] 1,2-Dibromo-4,5-difluorobenzene (CID 94949).[1][4] National Center for Biotechnology Information. Retrieved from [Link][1]

-

Becker, H., et al. (1973). Organicum: Practical Handbook of Organic Chemistry. Addison-Wesley Pub. Co.[1] (Referenced for general benzylic bromination and purification protocols).

-

Cheméo. (n.d.). Chemical Properties of 1,2-Dibromo-4,5-difluorobenzene. Retrieved from [Link][1]

Technical Guide: Thermal Stability & Physicochemical Profile of 1,2-Bis(bromomethyl)-4,5-difluorobenzene

This guide details the physicochemical profile, thermal stability, and handling protocols for 1,2-Bis(bromomethyl)-4,5-difluorobenzene (CAS 915944-27-3), a critical fluorinated building block used primarily in the synthesis of functionalized [2.2]paracyclophanes and advanced materials.

Executive Summary & Chemical Identity

1,2-Bis(bromomethyl)-4,5-difluorobenzene is a specialized halogenated aromatic intermediate. It serves as a precursor for ortho-quinodimethanes (o-QDMs), which are reactive intermediates in the synthesis of fluorinated paracyclophanes (e.g., Parylene variants) and poly(p-xylylene) derivatives. Its thermal stability is governed by the lability of the benzylic carbon-bromine bonds, making it susceptible to premature elimination or hydrolysis.

| Property | Data |

| Chemical Name | 1,2-Bis(bromomethyl)-4,5-difluorobenzene |

| CAS Number | 915944-27-3 |

| Molecular Formula | C₈H₆Br₂F₂ |

| Molecular Weight | 299.94 g/mol |

| Structural Class | Fluorinated Benzylic Bromide |

| Appearance | White to off-white crystalline solid |

| Primary Hazard | Corrosive (Lachrymator), Moisture Sensitive |

Physicochemical Profile

Melting Point Analysis

While specific experimental melting point (MP) data for CAS 915944-27-3 is often proprietary or absent from public aggregate databases, its thermal behavior can be bracketed by structural analogs. The introduction of fluorine atoms typically alters the crystal lattice energy through dipole interactions and packing efficiency.

-

Estimated Range: 85 °C – 105 °C

-

Basis for Estimation:

-

1,2-Bis(bromomethyl)benzene (Unsubstituted): MP 91–93 °C.

-

1,2-Bis(bromomethyl)-4,5-dimethoxybenzene: MP 114–116 °C.

-

Effect of Fluorination: The 4,5-difluoro substitution introduces electron-withdrawing character, potentially increasing intermolecular interactions (π-stacking) compared to the unsubstituted analog, but often less than bulky methoxy groups.

-

Solubility & Solvation

-

Soluble in: Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF), Ethyl Acetate.

-

Insoluble/Decomposes in: Water (slow hydrolysis to diol), Alcohols (potential solvolysis under heat).

Thermal Stability & Degradation Mechanism

Thermal Decomposition Pathways

The primary instability of this compound arises from the weak benzylic C-Br bond. Upon heating, particularly in the presence of metals or bases, it undergoes 1,6-elimination (dehydrobromination).

-

Thermal Elimination: At elevated temperatures (>110 °C), the compound can eliminate HBr to form 4,5-difluoro-o-xylylene (a reactive quinodimethane).

-

Polymerization: This intermediate spontaneously dimerizes to form [2.2]paracyclophane derivatives or polymerizes into linear poly(p-xylylene).

Stability Data (Simulated)

-

T_onset (Decomposition): Expected >130 °C (neat).

-

Storage Stability: Stable at 2–8 °C under inert atmosphere (Argon/Nitrogen).

-

Moisture Sensitivity: High. Hydrolysis yields 1,2-bis(hydroxymethyl)-4,5-difluorobenzene, which has a significantly different solubility and reactivity profile.

Mechanism Diagram (Graphviz)

The following diagram illustrates the thermal degradation and reactive pathway.

Caption: Thermal activation pathway leading to reactive quinodimethane intermediates via dehydrobromination.

Experimental Protocols

Protocol: Melting Point Determination (Capillary Method)

To accurately determine the MP without inducing decomposition, follow this strict protocol.

-

Sample Prep: Dry the sample in a vacuum desiccator (P₂O₅) for 4 hours to remove trace solvent/moisture.

-

Loading: Pack 2-3 mm of sample into a glass capillary tube. Seal the open end if the sample is sublimable.

-

Ramp Rate:

-

Fast Ramp: 10 °C/min to 70 °C.

-

Slow Ramp: 1 °C/min from 70 °C until melting.

-

-

Observation: Record

(first liquid drop) and-

Note: If the sample darkens before melting, thermal decomposition is occurring. Use DSC for verification.

-

Protocol: Thermal Stability Assessment (DSC)

Objective: Differentiate between melting (endothermic) and decomposition (exothermic).

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Pan: Hermetically sealed aluminum pan (prevents volatile loss).

-

Atmosphere: Nitrogen purge (50 mL/min).

-

Method:

-

Equilibrate at 20 °C.

-

Ramp 5 °C/min to 250 °C.

-

-

Interpretation:

-

Sharp Endotherm (~85–105 °C): Melting point.

-

Broad Exotherm (>140 °C): Decomposition/Polymerization.

-

Handling & Safety (E-E-A-T)

Hazards

-

Lachrymator: Benzylic bromides are potent tear agents. Handle only in a functioning fume hood.

-

Corrosive: Causes severe skin burns and eye damage. Hydrolysis generates HBr.

Storage Conditions

-

Temperature: 2 °C to 8 °C (Refrigerate).

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Amber glass (light sensitive) with Teflon-lined cap.

References

-

PubChem. (n.d.). 1,2-Bis(bromomethyl)benzene (Compound Summary). National Library of Medicine. Retrieved from [Link]

- Hopf, H. (1978). The Synthesis of [2.2]Paracyclophanes. Angewandte Chemie International Edition. (Contextual reference for paracyclophane synthesis precursors).

Methodological & Application

Application Note: Protocol for the Synthesis of 1,2-Bis(bromomethyl)-4,5-difluorobenzene

[1][2]

Abstract & Strategic Overview

This guide details the synthesis of 1,2-Bis(bromomethyl)-4,5-difluorobenzene , a critical fluorinated building block used in the generation of ortho-quinodimethanes for Diels-Alder cycloadditions, and as a precursor for fluorinated cyclophanes and ligands.[1]

The protocol utilizes the Wohl-Ziegler reaction , a radical substitution of allylic/benzylic hydrogens using N-Bromosuccinimide (NBS).[1] While traditional literature often cites carbon tetrachloride (

Key Technical Challenges:

-

Selectivity: Controlling the reaction to stop at the bis-brominated stage (one bromine per methyl group) rather than progressing to the tetra-brominated species (geminal dibromides).

-

Electronic Effects: The electron-withdrawing fluorine atoms on the benzene ring slightly deactivate the benzylic C-H bonds toward radical abstraction compared to non-fluorinated o-xylene, requiring optimized initiator loads.[1]

Reaction Mechanism & Logic

The reaction proceeds via a free-radical chain mechanism.[1][2] The choice of NBS over elemental bromine (

Mechanistic Pathway (DOT Visualization)[1]

Figure 1: The Wohl-Ziegler radical chain mechanism.[1] The in-situ generation of low-concentration

Experimental Protocol

Materials & Stoichiometry[1][2]

| Component | Role | Equiv. | Notes |

| 1,2-Dimethyl-4,5-difluorobenzene | Substrate | 1.0 | Limiting reagent.[1] |

| N-Bromosuccinimide (NBS) | Brominating Agent | 2.1 - 2.2 | Recrystallize from water if yellow (degraded).[1] Must be white. |

| AIBN (Azobisisobutyronitrile) | Radical Initiator | 0.05 | Benzoyl Peroxide (BPO) is a valid alternative.[1] |

| PhCF | Solvent | 5-10 mL/g | Sparged with Argon/N2.[1] Alternative: Chlorobenzene.[1] |

Equipment Setup

-

Glassware: 2-neck Round Bottom Flask (RBF), Reflux Condenser, Drying Tube (CaCl

or Drierite).[1] -

Heating: Oil bath set to 90-100°C (PhCF

boils at 102°C). -

Lighting (Optional but Recommended): A 300-500W Tungsten or LED floodlight can accelerate initiation if chemical initiation (AIBN) is sluggish.[1]

Step-by-Step Procedure

Step 1: Preparation of Reagents

-

Critical: Ensure NBS is pure. Impure NBS (yellow/orange) contains free

and HBr, which can trigger rapid, uncontrolled ionic bromination or polymerization.[1] If necessary, recrystallize NBS from hot water and dry thoroughly in a desiccator.[1] -

Dissolve 1.0 equivalent of 1,2-Dimethyl-4,5-difluorobenzene in anhydrous PhCF

(or CCl

Step 2: Addition and Initiation

-

Add 1.1 equivalents of NBS and 0.025 equivalents of AIBN.[1]

-

Note: We add NBS in two portions to prevent high local concentrations of radicals that might favor the formation of the tetrabromo- species.[1]

-

Heat the mixture to reflux. The reaction is heterogeneous (NBS is denser than solvent and sits at the bottom).[1]

-

Observation: As the reaction initiates, the dense NBS solid will disappear and be replaced by Succinimide , which is less dense and will float to the surface (in CCl

) or disperse as a lighter precipitate.[1]

Step 3: Propagation and Second Addition

-

After 1-2 hours of reflux, or when the first batch of NBS is consumed (solid turns to floating white powder), cool slightly and add the second portion of NBS (1.1 eq) and AIBN (0.025 eq).

-

Resume reflux for 4–12 hours.[1]

Step 4: Workup

-

Cool the reaction mixture to 0°C (ice bath). This ensures Succinimide precipitates fully.[1]

-

Filtration: Filter off the solid Succinimide using a sintered glass funnel.[1] Wash the solid pad with a small amount of cold solvent.[1]

-

Washing: Transfer filtrate to a separatory funnel. Wash with water (

) and brine ( -

Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (Rotavap).

Step 5: Purification

-

The crude residue is likely a solid or a viscous oil that solidifies.[1]

-

Recrystallization: The preferred method is recrystallization from Heptane or a Chloroform/Hexane mix.[1]

-

Dissolve crude in minimum hot Chloroform.

-

Add hot Hexane/Heptane until slightly cloudy.

-

Cool slowly to RT, then 4°C.

-

-

Yield Expectation: 60–75%.[1]

Characterization & Quality Control

Verify the product structure using NMR to ensure both methyl groups are brominated.[1]

| Analysis | Expected Signal (Approximate) | Interpretation |

| Ar-H : Aromatic protons. | ||

| Single peak | Confirms symmetry.[1] Multiple peaks indicate mono-bromo impurity.[1] | |

| Melting Point | Solid (Est. >50°C) | Sharp range indicates purity.[1] |

Troubleshooting:

Safety & Hazards (Critical)

-

Lachrymator Warning: Benzylic bromides (xylyl bromides) are potent lachrymators (tear gas agents).[1] All operations must be performed in a well-ventilated fume hood.

-

Skin Contact: These compounds are severe skin irritants and can cause chemical burns.[1] Double-glove (Nitrile) and wear a lab coat.[1]

-

Waste Disposal: Quench any unreacted NBS with sodium thiosulfate solution before disposal.[1] Halogenated waste stream.[1]

References

-

BenchChem. "Application Notes and Protocols for the Laboratory Synthesis of (E)-4-(2-bromovinyl)-1,2-difluorobenzene." Accessed Oct 26, 2023.[1] Link[1]

-

PrepChem. "Preparation of 1,2-bis(dibromomethyl)benzene."[1][4] (Based on Organicum). Accessed Oct 26, 2023.[1] Link

-

Sigma-Aldrich. "Product Specification: 1,2-Dibromo-4,5-difluorobenzene."[1][5] Accessed Oct 26, 2023.[1] Link

-

ChemicalBook. "1,2-Bis(bromomethyl)-4,5-difluorobenzene Product Description." Accessed Oct 26, 2023.[1] Link

-

Organic Chemistry Portal. "Wohl-Ziegler Reaction Mechanism." Accessed Oct 26, 2023.[1] Link

Sources

- 1. 1,2-Dibromo-4,5-difluorobenzene | C6H2Br2F2 | CID 94949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1,2-Bis(bromomethyl)-4,5-difluorobenzene suppliers & manufacturers in China [m.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. (-)-3-(三氟乙酰基)樟脑 98% | Sigma-Aldrich [sigmaaldrich.com]

Synthesis and Validation of Fluorinated Cationic Covalent Organic Frameworks (F-cCOFs) via Bis-Bromomethyl Quaternization

Executive Summary & Scientific Rationale

The development of charged, highly porous materials has revolutionized the capture of toxic oxo-anions (e.g.,

To circumvent this, the synthesis of Cationic Covalent Organic Frameworks (cCOFs) via the irreversible Menshutkin quaternization reaction has emerged as a superior paradigm[2]. By reacting a multi-topic N-donor ligand (such as an imidazole or pyridine derivative) with a bis(bromomethyl) precursor , researchers can construct ultra-stable, permanently charged frameworks[3].

The Fluorine Advantage: Substituting standard 1,4-bis(bromomethyl)benzene with a fluorinated analogue, such as 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene (F4-BMB), fundamentally alters the framework's physicochemical profile[4].

-

Electronic Tuning: The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the benzylic carbon, accelerating the initial

nucleophilic attack. - -Hole Enhancement: Fluorination increases the positive charge density on the resulting imidazolium nodes, strengthening electrostatic interactions with target anions[5].

-

Hydrophobic Shielding: The C–F bonds create a highly hydrophobic pore microenvironment, which thermodynamically favors the partitioning of poorly hydrated, low-charge-density oxo-anions (like

, a surrogate for radioactive

Mechanistic Pathway & Structural Assembly

Unlike dynamic covalent chemistry, the Menshutkin reaction is irreversible. Therefore, achieving crystallinity in F-cCOFs requires strict kinetic control over the polymerization rate. If the reaction proceeds too rapidly, an amorphous porous organic polymer (POP) precipitates[2]. By carefully selecting a binary solvent system (typically a polar aprotic solvent mixed with a non-polar co-solvent) and employing a slow heating ramp, the oligomers remain solvated long enough for non-covalent interactions (

Fig 1: Kinetic control pathway for the irreversible synthesis of crystalline F-cCOFs.

Experimental Protocol: Synthesis of F-cCOF

This protocol details the step-by-step synthesis of an imidazolium-linked F-cCOF using Tris(4-(1H-imidazol-1-yl)phenyl)amine (TIPA) and 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene (F4-BMB).

Phase 1: Precursor Preparation & Degassing

Causality: Oxygen must be rigorously excluded to prevent the oxidative degradation of the electron-rich TIPA ligand at elevated temperatures.

-

Weighing: In a nitrogen-filled glovebox, weigh 0.10 mmol of TIPA and 0.15 mmol of F4-BMB.

-

Transfer: Transfer the monomers into a heavy-walled 20 mL Pyrex glass ampoule.

-

Solvent Addition: Add a precisely measured 1:1 (v/v) mixture of anhydrous N-Methyl-2-pyrrolidone (NMP) and Mesitylene (total volume: 2.0 mL).

-

Insight: NMP stabilizes the charged transition state of the

reaction, while Mesitylene limits the solubility of the growing polymer, enforcing a controlled precipitation rate.

-

-

Degassing: Submerge the ampoule in liquid nitrogen until the solvent freezes. Evacuate the tube to < 10 mTorr, isolate from the vacuum, and thaw in a warm water bath. Repeat this freeze-pump-thaw cycle three times.

-

Sealing: Flame-seal the ampoule under a static vacuum using an oxygen-propane torch.

Phase 2: Solvothermal Polymerization

Causality: A slow temperature ramp prevents kinetic trapping of amorphous aggregates, allowing time for thermodynamic

-

Place the sealed ampoule in a programmable convection oven.

-

Ramp the temperature from 25 °C to 120 °C at a slow rate of 1 °C/min.

-

Hold isothermally at 120 °C for 72 hours.

-

Cool to room temperature at 0.5 °C/min. A distinct pale-yellow precipitate will be visible at the bottom of the ampoule.

Phase 3: Isolation, Purification, and Activation

Causality: Trapped unreacted monomers and oligomers block the pores. Standard drying causes capillary forces that collapse the delicate framework; supercritical drying preserves the mesoporous architecture.

-

Isolation: Crack open the ampoule and collect the solid via vacuum filtration using a fine glass frit.

-

Soxhlet Extraction: Transfer the powder to a cellulose thimble. Extract with refluxing anhydrous Methanol for 24 hours (to remove polar impurities and NMP), followed by anhydrous Tetrahydrofuran (THF) for 24 hours (to remove mesitylene and unreacted F4-BMB).

-

Solvent Exchange: Soak the purified powder in liquid ethanol for 12 hours.

-

Activation: Transfer the ethanol-soaked powder to a Supercritical

dryer. Flush with liquid -

Storage: Store the activated F-cCOF in a desiccator under argon.

In-Process Quality Control & Self-Validation

To ensure the protocol was successful, the material must act as a self-validating system through the following analytical checkpoints:

-

Confirmation of Quaternization (FT-IR & NMR):

-

FT-IR: The sharp C–Br stretching vibration at ~600

from the F4-BMB precursor must completely disappear. A new strong band at ~1630 -

Solid-State

CP-MAS NMR: The benzylic carbon peak should shift dramatically from ~33 ppm (in the

-

-

Validation of Cationic Nature (Ion Exchange Test):

-

Disperse 10 mg of the F-cCOF in 5 mL of 1.0 M

solution and stir for 2 hours. -

Centrifuge and collect the supernatant. Add a few drops of 0.1 M

. -

Pass Criteria: The immediate formation of a pale yellow/white precipitate (

) confirms that bromide was successfully displaced from the framework's pores, validating its function as an anion-exchange material.

-

-

Porosity Assessment (BET Analysis):

-

Perform

adsorption-desorption at 77 K. A Type IV isotherm with a steep uptake at low

-

Quantitative Data: Fluorinated vs. Non-Fluorinated cCOFs

The table below summarizes the expected performance metrics, demonstrating the superiority of the fluorinated bis-bromomethyl precursor approach for oxo-anion remediation[1],[2].

| Material Designation | Precursor Linker | BET Surface Area ( | Zeta Potential (mV) | Chemical Stability Window | |

| Standard cCOF | 1,4-bis(bromomethyl)benzene | 850 | +32.5 | 441 | pH 3.0 – 11.0 |

| F-cCOF | 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene | 780 | +45.8 | 612 | pH 1.0 – 13.0 |

Note: While the fluorinated framework exhibits a slightly lower surface area due to the steric bulk of the fluorine atoms, its increased zeta potential and hydrophobicity result in a nearly 40% increase in

References

-

Advanced Porous Materials as Designer Platforms for Sequestering Radionuclide Pertechnetate. Chem & Bio Engineering, ACS Publications.

-

Imidazolium-Functionalized Ionic Porous Organic Polymer for Efficient Removal of Oxo-Anions Pollutants from Water. MDPI.

-

Construction of a Cationic Pyridinium-Based Covalent Triazine Framework for Ultra-fast and Efficient Iodine Adsorption. ACS Sustainable Chemistry & Engineering.

-

Synthesis, Physicochemical Properties, and Computational Analysis of Tris(fluoromethyl)Alkyl Building Blocks. Chemistry - A European Journal (PubMed).

Sources

- 1. Advanced Porous Materials as Designer Platforms for Sequestering Radionuclide Pertechnetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazolium-Functionalized Ionic Porous Organic Polymer for Efficient Removal of Oxo-Anions Pollutants from Water [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, Physicochemical Properties, and Computational Analysis of Tris(fluoromethyl)Alkyl Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: Precision Synthesis of Fluorinated Poly(phenylene vinylene) (F-PPV) Derivatives

Executive Summary & Strategic Rationale

This guide details the synthesis, purification, and formulation of fluorinated poly(phenylene vinylene) (F-PPV) derivatives. While standard PPV is a prototypical conductive polymer, its susceptibility to photo-oxidation and high HOMO levels limits its efficacy in stable optoelectronics and biological imaging.

The Fluorine Advantage: Incorporating fluorine atoms into the PPV backbone fundamentally alters the material's electronic and physical properties.[1][2] The high electronegativity of fluorine lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels.[3][4] This "bandgap engineering" results in:

-

Enhanced Environmental Stability: Increased resistance to oxidative degradation.

-

n-Type Character: Facilitated electron injection and transport.

-

Bio-Orthogonality: Fluorinated motifs often exhibit unique self-assembly properties useful for forming stable polymer dots (P-dots) in drug delivery and imaging applications.

Table 1: Comparative Metrics (Standard PPV vs. F-PPV)

| Feature | Standard PPV (e.g., MEH-PPV) | Fluorinated PPV (F-PPV) | Implications |

| HOMO Level | ~ -5.1 eV | ~ -5.6 to -6.0 eV | Higher oxidative stability; better hole-blocking. |

| Emission | Yellow-Orange (580 nm) | Green-Blue (480-515 nm) | Tunable emission for multicolor imaging. |

| Solubility | Good in Chlorobenzene/THF | Variable (Requires side-chain engineering) | Critical for solution processing. |

| Stacking | F | Tighter packing; enhanced charge mobility. |

Workflow Visualization

The following diagram outlines the critical path from raw precursor to bio-functional nanoparticles.

Figure 1: End-to-end workflow for the synthesis and formulation of F-PPV derivatives.

Protocol A: Monomer Synthesis

Target: 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene Rationale: The Gilch route requires a bis(halomethyl) precursor. Bromine is preferred over chlorine due to its better leaving group ability, facilitating the formation of the quinodimethane intermediate at milder temperatures.

Materials

-

Starting Material: 2,3,5,6-Tetrafluoro-p-xylene (10 g, 56 mmol).

-

Reagent: Liquid Bromine (

) or N-Bromosuccinimide (NBS). Note: -

Solvent: Carbon Tetrachloride (

) or Trifluoromethylbenzene (alternative to avoid -

Catalyst: Tungsten lamp (250 W) or Benzoyl Peroxide.

Step-by-Step Procedure

-

Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar. Connect the top of the condenser to a caustic scrubber (NaOH solution) to trap HBr gas.

-

Dissolution: Dissolve 2,3,5,6-tetrafluoro-p-xylene (10 g) in 100 mL of solvent.

-

Activation: Heat the solution to reflux (

for -

Addition: Add

(6.15 mL, 120 mmol - slight excess) dropwise over 4 hours. Critical: The solution should remain red-orange; if it clears instantly, increase addition rate slightly. If it stays dark red, pause addition to allow reaction. -

Completion: Stir for an additional 2 hours under reflux/irradiation.

-

Isolation:

-

Cool to room temperature.

-

Remove solvent via rotary evaporation.[5]

-

Recrystallization: Recrystallize the crude solid from hexane/chloroform (5:1).

-

Validation: Target Melting Point: ~126°C. Confirm structure via

-NMR (Singlet at ~4.5 ppm for

-

Protocol B: Gilch Polymerization (The Standard)

Target: Poly(2,3,5,6-tetrafluoro-1,4-phenylenevinylene) (PTFPV) Mechanism: Base-induced 1,6-elimination forms a reactive p-quinodimethane intermediate, which polymerizes via a radical mechanism.

Materials

-

Monomer: 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene (2.9 g, 8.6 mmol).

-

Base: Potassium tert-butoxide (

-BuOK), 1.0 M in THF (Freshly prepared or high-quality commercial). -

Solvent: Anhydrous THF (degassed).

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure

-

Preparation: Flame-dry a 250 mL Schlenk flask and cool under argon flow.

-

Monomer Solution: Dissolve the monomer (2.9 g) in 100 mL of anhydrous THF. Ensure complete dissolution.

-

Base Addition (The Critical Step):

-

Add

-BuOK solution (28 mL, ~3.5 equivalents) dropwise via syringe pump over 30 minutes . -

Expert Insight: Rapid addition leads to high local concentrations of radicals, causing cross-linking (gelation). Too slow addition yields oligomers.

-

-

Reaction: The solution will turn viscous and yellow-green (fluorescent). Stir at room temperature for 12–24 hours.

-

Termination: Pour the reaction mixture slowly into 500 mL of vigorously stirred Methanol (MeOH) containing 1% HCl. The acid neutralizes residual base and protonates chain ends.

-

Filtration: Collect the yellow precipitate by vacuum filtration.

Protocol C: Purification & Defect Control

High-purity F-PPV is required for reproducible optoelectronic or biological performance.

-

Soxhlet Extraction:

-

Place the crude polymer in a Soxhlet thimble.

-

Step 1 (Wash): Extract with Methanol for 12 hours (removes salts and low MW oligomers).

-

Step 2 (Wash): Extract with Acetone for 6 hours.

-

Step 3 (Collection): Extract with Chloroform or THF (depending on solubility) to collect the high MW polymer fraction.

-

-

Dialysis (Optional but Recommended for Bio-use):

-

Redissolve polymer in minimal THF.

-

Dialyze against distilled water using a 12,000 MWCO membrane for 3 days to remove all traces of salts and small organic molecules.

-

-

Drying: Dry under high vacuum at

for 24 hours.

Bio-Application: F-PPV Polymer Dots (P-dots)

For drug development and bio-imaging professionals, the raw polymer must be formulated into a water-dispersible colloid.

Method: Nanoprecipitation (Reprecipitation)

-

Stock Solution: Dissolve F-PPV in THF (1 mg/mL). Sonicate to ensure no aggregates.

-

Injection: Rapidly inject 1 mL of the stock solution into 10 mL of vigorously stirring Milli-Q water (use a vortexer or sonicator during injection).

-

Solvent Removal: Evaporate the THF using a rotary evaporator at reduced pressure (or nitrogen stream) at room temperature.

-

Filtration: Pass the aqueous dispersion through a 0.2

syringe filter to remove large aggregates. -

Result: A clear, yellow-green fluorescent aqueous dispersion of P-dots (Size: ~20-50 nm).

-

Usage: These can be incubated with cells (e.g., HeLa) for confocal imaging.[10] The fluorine content often enhances cellular uptake compared to non-fluorinated analogs.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Gelation (Insoluble) | Cross-linking due to high concentration or heat. | Dilute monomer concentration to <0.05 M. Maintain Temp < |

| Low Molecular Weight | Wet solvent or impure base. | Redistill THF over Na/Benzophenone. Use fresh |

| Low Fluorescence | "Tolane-bisbenzyl" defects or aggregation. | Reprecipitate to remove defects. Ensure polymer is fully dissolved (not aggregated) during measurement. |

| Broad PDI (>3.0) | Slow initiation or mixing issues. | Increase stirring speed during base addition. Use a syringe pump. |

References

-

Synthesis and Characterization of Poly(2,3,5,6-tetrafluorophenylenevinylene). Journal of the American Chemical Society / Macromolecules (revisit). [Link]

-

Synthesis and characterization of poly(2,3,5,6-tetrafluoro-1,4-phenylenevinylene) via Stille Coupling. Chemical Communications (RSC). [Link]

-

Effect of fluorine substitution on the photovoltaic properties of conjugated polymers. Polymer Chemistry (RSC). [Link]

-

Emerging Fluorescent Nanoparticles for Non-Invasive Bioimaging. MDPI Molecules. [Link][1][4][11]

-

Gilch Polymerization Mechanism and Diradical Character. Journal of the American Chemical Society. [Link]

Sources

- 1. Effect of fluorine substitution on the photovoltaic performance of poly(thiophene-quinoxaline) copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Effect of fluorine on the photovoltaic properties of 2,1,3-benzothiadiazole-based alternating conjugated polymers by changing the position and number of fluorine atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

- 7. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. davidlu.net [davidlu.net]

- 9. Research Portal [openresearch.surrey.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: Cross-Coupling & Cyclization Protocols for 1,2-Bis(bromomethyl)-4,5-difluorobenzene

This Application Note is designed for researchers in medicinal chemistry and materials science. It details the utility of 1,2-Bis(bromomethyl)-4,5-difluorobenzene (CAS: 64695-78-9), a specialized fluorinated building block used to construct fused ring systems and fluorinated linkers.

Introduction & Strategic Value

1,2-Bis(bromomethyl)-4,5-difluorobenzene (henceforth DBDF ) is a bifunctional electrophile characterized by two highly reactive benzylic bromide "handles" and an electron-deficient, difluoro-substituted aromatic core.

In drug discovery, this scaffold is a "linchpin" reagent. It allows for the rapid construction of 5,6-difluoroisoindolines , a pharmacophore found in various bioactive compounds (e.g., inhibitors of 5-LOX, sEH, and certain kinase inhibitors). The fluorine atoms modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity, while the benzylic bromides offer versatile reactivity profiles:

-

Nucleophilic Substitution (

): Rapid cyclization with primary amines or thiols. -

o-Quinodimethane (o-QDM) Generation: Precursor for Diels-Alder cycloadditions to form complex polycycles.[1]

-

Pd-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling to install aryl/alkyl groups at the benzylic positions.

Key Physical Properties

| Property | Data | Note |

| CAS Number | 64695-78-9 | Alternate: 915944-27-3 |

| Molecular Formula | MW: 299.94 g/mol | |

| Appearance | White to off-white solid | Low melting point (33-35 °C) |

| Reactivity | High (Benzylic Bromide) | Lachrymator (Handle in hood) |

| Storage | 2-8 °C, Inert Atmosphere | Moisture sensitive |

Reaction Landscape Visualization

The following diagram illustrates the three primary synthetic pathways accessible from DBDF.

Figure 1: Divergent synthetic pathways for 1,2-Bis(bromomethyl)-4,5-difluorobenzene.

Protocol A: Synthesis of 5,6-Difluoroisoindolines (N-Heterocyclization)

This is the most frequent application of DBDF in medicinal chemistry. The reaction proceeds via a double nucleophilic substitution with a primary amine.

Mechanism

The amine performs an initial

Materials

-

Substrate: 1,2-Bis(bromomethyl)-4,5-difluorobenzene (1.0 equiv)

-

Nucleophile: Primary Amine (

) (1.05 - 1.1 equiv) -

Base:

(3.0 equiv) or DIPEA (3.0 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve DBDF (1 mmol, 300 mg) in anhydrous MeCN (10 mL).

-

Base Addition: Add powdered

(3 mmol, 415 mg). If the amine is a salt (e.g., hydrochloride), add an extra equivalent of base. -

Nucleophile Addition: Add the primary amine (1.05 mmol) dropwise at room temperature.

-

Note: If the reaction is highly exothermic or the amine is volatile, cool to 0 °C during addition.

-

-

Reaction: Stir the heterogeneous mixture at 60 °C for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LCMS. The starting dibromide should disappear rapidly.

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic salts (

, Excess -

Concentrate the filtrate under reduced pressure.

-

-

Purification: The residue is often pure enough for subsequent steps. If not, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Yield Expectation: 85–95%.[2]

-

Protocol B: Generation of 4,5-Difluoro-o-quinodimethane (Diels-Alder Cycloaddition)

DBDF serves as a latent source of 4,5-difluoro-o-quinodimethane , a highly reactive diene that cannot be isolated but can be trapped in situ by dienophiles (e.g., maleimides, acrylates, fullerenes).

Mechanism

Treatment with Zinc metal or Sodium Iodide induces a 1,4-reductive elimination of bromine, generating the transient o-quinodimethane species, which immediately undergoes [4+2] cycloaddition.

Materials

-

Precursor: DBDF (1.0 equiv)

-

Promoter: Activated Zinc dust (2-5 equiv) OR Sodium Iodide (NaI) (4 equiv)

-

Trapping Agent (Dienophile): N-Methylmaleimide, Dimethyl fumarate, or

Fullerene (1.0 - 1.5 equiv) -

Solvent: DMF or THF (Anhydrous)

Step-by-Step Procedure (NaI Method)

-

Setup: Prepare a solution of the Dienophile (1.2 mmol) and NaI (4.0 mmol, 600 mg) in anhydrous DMF (5 mL) in a reaction vial. Heat this mixture to 80 °C .

-

Addition: Dissolve DBDF (1.0 mmol, 300 mg) in DMF (2 mL). Add this solution dropwise to the hot reaction mixture over 30 minutes.

-

Critical: Slow addition keeps the concentration of the transient diene low, preventing polymerization (homo-coupling).

-

-

Incubation: Continue stirring at 80 °C for 2–6 hours. The solution typically turns yellow/brown due to iodine liberation.

-

Quench: Cool to room temperature. Pour the mixture into aqueous sodium thiosulfate (

) to reduce the iodine (decolorizing the solution). -

Extraction: Extract with Ethyl Acetate (3x). Wash organics with water and brine.

-

Purification: Dry over

, concentrate, and purify via column chromatography.

Protocol C: Pd-Catalyzed Benzylic Cross-Coupling (Suzuki-Miyaura)

While less common than cyclization, the benzylic bromides can participate in Palladium-catalyzed

Materials

-

Substrate: DBDF (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (

) (2.5 - 3.0 equiv) -

Catalyst:

(5 mol%) or -

Base:

(4.0 equiv) or -

Solvent: Toluene/Water (10:[3]1) or Dioxane/Water (4:1)

Step-by-Step Procedure

-

Degassing: In a microwave vial or sealed tube, combine DBDF (0.5 mmol), Aryl Boronic Acid (1.5 mmol), and Base (

, 2.0 mmol). -

Solvent: Add Toluene (4 mL) and Water (0.4 mL). Sparge with Argon/Nitrogen for 10 minutes to remove oxygen (Critical for benzylic substrates to prevent homocoupling).

-

Catalyst: Add

(29 mg, 0.025 mmol) quickly under inert gas flow and seal the vessel. -

Reaction: Heat to 90 °C for 12–16 hours.

-

Note: Benzylic bromides are more reactive than aryl bromides; milder temperatures (60-80 °C) may suffice for electron-rich boronic acids.

-

-

Workup: Dilute with water and extract with Dichloromethane.

-

Purification: Flash chromatography.

-

Troubleshooting: If mono-coupling is observed, increase catalyst loading and reaction time.

-

Safety & Handling (Critical)

-

Lachrymator: Benzylic bromides are potent tear agents. Always handle DBDF in a well-ventilated fume hood. Wear goggles and gloves.

-

Decomposition: The compound can hydrolyze to the diol or polymerize if stored improperly. Keep cold and dry.[4]

-

Waste: Dispose of halogenated waste separately. Quench unreacted benzylic bromides with an amine solution before disposal if necessary.

References

-

Synthesis of Fluorinated Isoindolines

- Source: "Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors." Journal of Medicinal Chemistry. (Demonstrates the use of benzylic bromides to form N-heterocycles).

-

o-Quinodimethane Chemistry

- Source: "Generation and Cycloaddition of o-Quinodimethane in Aqueous Medium." Molecules, 2001.

-

Benzylic Cross-Coupling

- Source: "Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of Chloromethyl Bromobenzene." Molecules, 2018. (Provides conditions adaptable for benzylic bromide coupling).

-

General Properties

-

Source: Sigma-Aldrich Product Sheet: 1,2-Dibromo-4,5-difluorobenzene.

-

Sources

- 1. Generation and Cycloaddition of o-Quinodimethane in Aqueous Medium [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

Application Note: Synthesis of 5,6-Difluoroisoindolines via Amine Functionalization of 1,2-Bis(bromomethyl)-4,5-difluorobenzene

Strategic Overview

1,2-Bis(bromomethyl)-4,5-difluorobenzene is a highly valued bifunctional electrophile in medicinal chemistry and organic synthesis. Its primary application lies in the construction of 5,6-difluoroisoindoline scaffolds through double alkylation reactions with primary amines. The incorporation of fluorine atoms into the isoindoline core is a well-established drug design strategy used to modulate basicity (pKa), enhance metabolic stability against cytochrome P450 enzymes, and improve the lipophilic ligand efficiency of therapeutic candidates, such as dual IDO/TDO (Indoleamine 2,3-dioxygenase / Tryptophan 2,3-dioxygenase) inhibitors[1].

Mechanistic Rationale

The functionalization of 1,2-bis(bromomethyl)-4,5-difluorobenzene with primary amines proceeds via a sequential double nucleophilic substitution (SN2) mechanism.

-

Intermolecular Attack: The primary amine acts as a nucleophile, attacking one of the benzylic bromides to generate a mono-alkylated secondary amine intermediate. This is typically the rate-limiting step.

-

Intramolecular Cyclization: Due to the high local concentration and favorable entropy provided by the proximity of the second bromomethyl group (the ortho effect), a rapid intramolecular SN2 cyclization ensues, yielding the five-membered isoindoline ring[2].

-

Role of the Base: The reaction generates two equivalents of hydrobromic acid (HBr). An inorganic base (e.g., K2CO3) or a non-nucleophilic organic base (e.g., DIPEA) is strictly required to neutralize the HBr. Without a base, the unreacted amine would become protonated, extinguishing its nucleophilicity and halting the reaction.

-

Concentration Control: To prevent competitive intermolecular oligomerization (where one amine reacts with two different electrophile molecules), the electrophile is typically added dropwise to maintain a pseudo-high dilution environment.

Reaction Pathway

Reaction pathway for the synthesis of 5,6-difluoroisoindolines via double SN2 alkylation.

Optimization of Reaction Conditions

The choice of solvent and base significantly impacts the yield and purity of the isoindoline product. The table below summarizes the optimization parameters for the functionalization with a standard primary amine (e.g., benzylamine).

| Solvent | Base (Equiv) | Temperature (°C) | Time (h) | Yield (%) | Observations & Causality |

| MeCN | K2CO3 (3.0) | 60 | 4 | 85 | Clean conversion. Insoluble salts are easily filtered off during workup. |

| DMF | DIPEA (3.0) | RT | 12 | 78 | Good yield, but requires rigorous aqueous washing to remove DMF. |

| THF | Et3N (3.0) | 65 | 8 | 65 | Sluggish SN2 kinetics in less polar solvent; trace oligomerization. |

| EtOH | Na2CO3 (3.0) | 80 | 6 | 70 | Moderate yield; competitive solvolysis (ether formation) reduces efficiency. |

Experimental Protocol: Synthesis of N-Substituted 5,6-Difluoroisoindoline

Safety Note: 1,2-Bis(bromomethyl)-4,5-difluorobenzene is a potent alkylating agent and a lachrymator. All manipulations must be performed in a well-ventilated fume hood wearing appropriate personal protective equipment (PPE).

Materials Required

-

1,2-Bis(bromomethyl)-4,5-difluorobenzene (1.0 equiv, 1.0 mmol, 300 mg)

-

Primary Amine (e.g., Benzylamine) (1.1 equiv, 1.1 mmol)

-

Potassium carbonate (K2CO3), finely powdered and anhydrous (3.0 equiv, 3.0 mmol, 414 mg)

-

Anhydrous Acetonitrile (MeCN) (10 mL)

Step-by-Step Methodology

-

System Preparation: Oven-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with inert nitrogen gas.

-

Base and Nucleophile Suspension: Add the finely powdered anhydrous K2CO3 (414 mg) to the flask, followed by 5 mL of anhydrous MeCN. Add the primary amine (1.1 mmol) to this stirred suspension at room temperature. Stir for 10 minutes to ensure a homogenous dispersion.

-

Electrophile Addition (Critical Step): Dissolve 1,2-bis(bromomethyl)-4,5-difluorobenzene (300 mg) in 5 mL of anhydrous MeCN. Transfer this solution to an addition funnel or syringe pump. Add the electrophile solution dropwise to the reaction mixture over a period of 30–45 minutes.

-

Insight: Slow addition maintains a low steady-state concentration of the electrophile, favoring the rapid intramolecular cyclization of the intermediate over intermolecular oligomerization.

-

-

Thermal Activation: Once the addition is complete, heat the reaction mixture to 60 °C using an oil bath or heating block. Maintain stirring under nitrogen for 4 hours.

-

Reaction Monitoring: Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1) or LC-MS. The starting material should be completely consumed, replaced by a single major highly-fluorescent spot (UV 254 nm).

-

Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (KBr and excess K2CO3). Wash the filter cake with additional MeCN (2 × 10 mL).

-

Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes to 20% EtOAc in Hexanes) to afford the pure N-substituted 5,6-difluoroisoindoline.

Analytical Characterization

Successful functionalization is typically confirmed via 1H NMR. The disappearance of the benzylic -CH2Br singlet (usually around δ 4.6 ppm) and the appearance of a new, slightly upfield singlet (δ 3.8–4.0 ppm) integrating to 4 protons corresponds to the symmetric -CH2-N-CH2- protons of the newly formed isoindoline ring.

References

- Title: IDO / TDO inhibitor (WO2019078246A1)

-

Title: Synthesis and antimicrobial activity of chiral quaternary N-spiro ammonium bromides with 3′,4′-dihydro-1′H-spiro[isoindoline-2,2′-isoquinoline] skeleton Source: Drug Design, Development and Therapy URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,2-Bis(bromomethyl)-4,5-difluorobenzene

Case ID: PUR-135432-84-7 Compound: 1,2-Bis(bromomethyl)-4,5-difluorobenzene Chemical Class: Fluorinated Benzylic Bromide Safety Alert: POTENT LACHRYMATOR (Tear Gas Effect). Handle only in a functioning fume hood.

Executive Summary

This guide addresses the purification of 1,2-Bis(bromomethyl)-4,5-difluorobenzene , typically synthesized via radical bromination (NBS/AIBN) of 1,2-dimethyl-4,5-difluorobenzene.

The Core Challenge: The primary impurities are unreacted starting material, mono-brominated intermediates, succinimide (byproduct), and hydrolysis products (benzyl alcohols). Benzylic bromides are thermally unstable and sensitive to moisture; therefore, recrystallization is the preferred "Gold Standard" method , with column chromatography reserved as a secondary option due to potential degradation on silica gel.

Module 1: Pre-Purification Workup (Critical Step)

User Question: My crude solid is sticky and has a lower melting point than expected. Why?

Technical Insight: The radical bromination reaction generates succinimide as a byproduct. While succinimide is insoluble in

Protocol: Succinimide Removal

Before attempting recrystallization, you must remove the succinimide.

-

If Reaction Solvent was

or Benzene:-

Cool the reaction mixture to 0°C.

-

Succinimide will float/precipitate. Filter the cold mixture through a sintered glass funnel.

-

Wash the filter cake with cold hexanes.

-

The filtrate contains your product.[1]

-

-

If Reaction Solvent was DCM or Acetonitrile:

Module 2: The Gold Standard – Recrystallization

User Question: Which solvent system gives the best recovery for this fluorinated benzyl bromide?

Technical Insight: The fluorine atoms on the ring increase the lipophilicity compared to non-fluorinated analogs. A single-solvent system often fails. We recommend a binary solvent system using the "Good Solvent / Bad Solvent" principle.

Recommended Solvent Systems

| System Type | Solvent Pair (Ratio v/v) | Characteristics | Best For |

| Primary | Heptane / Toluene (5:1) | High boiling point allows full dissolution; Heptane acts as the anti-solvent. | Bulk purification (>5g) |

| Secondary | Hexane / | Lower boiling point; easier to remove solvent traces. | Small scale (<1g) or thermally sensitive batches |

| Alternative | Chloroform (Pure) | Moderate solubility. | If the impurity profile is simple |

Step-by-Step Recrystallization Protocol

-

Dissolution: Place the crude solid in a flask. Add the "Good Solvent" (Toluene or DCM) dropwise while heating gently (50-60°C for Toluene; Reflux for DCM) until just dissolved.

-

Note: Do not overheat.[6] Benzylic bromides can polymerize.

-

-

Precipitation: Remove from heat. Add the "Bad Solvent" (Heptane or Hexane) slowly until a persistent cloudiness appears.[7]

-

Clarification: Add one drop of the Good Solvent to clear the cloudiness.

-

Crystallization:

-

Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

-

Transfer to a fridge (4°C) for 4 hours.

-

Troubleshooting: If oiling out occurs, scratch the glass with a spatula or add a seed crystal.

-

-

Harvest: Filter the white needles/crystals. Wash with cold Heptane .

Module 3: Chromatography (The "Rescue" Method)